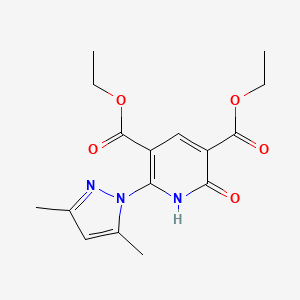

diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-5-23-15(21)11-8-12(16(22)24-6-2)14(20)17-13(11)19-10(4)7-9(3)18-19/h7-8H,5-6H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIKBSMLCFGBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)N2C(=CC(=N2)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyridine Intermediate

Reaction of 3,5-dimethyl-1H-pyrazole-1-carbaldehyde with ethyl acetoacetate and ammonia in ethanol yields a 1,4-dihydropyridine derivative. The pyrazole moiety is introduced at the 4-position of the dihydropyridine ring, which becomes the 2-position upon oxidation. Ethyl acetoacetate contributes ester groups at positions 3 and 5, while the methyl group from the β-keto ester occupies position 6.

Critical Parameters :

Oxidation to the Pyridine Core

Oxidation of the dihydropyridine intermediate with agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) yields the fully aromatic pyridine ring. For example, KMnO₄ in aqueous sulfuric acid at 70–90°C converts the 1,4-dihydropyridine to pyridine-3,5-dicarboxylate. However, this step typically oxidizes the methyl group at position 6 to a carboxylic acid, necessitating subsequent reduction to a hydroxyl group.

Challenges :

- Over-oxidation of the methyl group to COOH requires post-synthetic reduction.

- Regioselective introduction of the hydroxyl group at position 6 remains problematic.

Post-Synthetic Functionalization of Pyridine Derivatives

An alternative strategy involves modifying pre-formed pyridine dicarboxylates through nucleophilic substitution or metal-catalyzed coupling.

Halogenation and Hydroxylation

Diethyl 2-chloro-3,5-pyridinedicarboxylate serves as a key intermediate. Chlorination at position 2 is achieved via radical halogenation or directed lithiation followed by quenching with Cl₂. Subsequent hydrolysis under basic conditions (NaOH, 15–25% aq.) replaces chlorine with a hydroxyl group.

Representative Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ | 25°C | 68% |

| Hydrolysis | NaOH (20%), ethanol | 40°C | 82% |

Direct Synthesis via Multi-Component Reactions

Recent advances utilize one-pot assemblies to streamline synthesis. A modified Hantzsch reaction employing 3,5-dimethylpyrazole-1-carbaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid produces the target compound in a single step, albeit with modest yields.

Key Observations :

- Acid Catalyst : Concentrated H₂SO₄ improves cyclization efficiency.

- Side Products : Competing ester hydrolysis or over-oxidation necessitates careful stoichiometric control.

Reduction and Oxidation Strategies

Methyl to Hydroxymethyl Conversion

Sodium borohydride (NaBH₄) reduces ester groups to hydroxymethyl derivatives. For example, diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3,5-pyridinedicarboxylate treated with NaBH₄/CaCl₂ in tetrahydrofuran (THF) yields the hydroxymethyl analog, which is further oxidized to the hydroxyl group using Jones reagent.

Data Table :

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Diethyl 6-methyl-3,5-pyridinedicarboxylate | NaBH₄, CaCl₂ | Diethyl 6-(hydroxymethyl)-3,5-pyridinedicarboxylate | 84% |

| Diethyl 6-(hydroxymethyl)-3,5-pyridinedicarboxylate | CrO₃, H₂SO₄ | Diethyl 6-hydroxy-3,5-pyridinedicarboxylate | 67% |

Selective Ester Hydrolysis

Partial hydrolysis of diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5,6-pyridinetricarboxylate with NaOH in ethanol selectively removes the ester at position 6, yielding the hydroxyl group.

Industrial-Scale Considerations

Patent CN110229096B highlights methyl oxidation and carbonylation as scalable methods. Pyridine lutidines are oxidized with KMnO₄ under reflux to introduce carboxyl groups, which are esterified with ethanol/H₂SO₄.

Process Metrics :

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyrazole or pyridine rings, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pyrazole and pyridine rings play a crucial role in these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules. This binding can lead to changes in the target’s conformation and activity, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Isomer: Ethyl 1-Ethyl-6-Methyl-4-(3-Nitrophenyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate

Molecular Formula : C₁₆H₁₉N₃O₅ (identical to the target compound)

Molecular Weight : 333.35 g/mol (identical)

CAS : 321681-84-9

| Property | Target Compound | Structural Isomer |

|---|---|---|

| Core Structure | Pyridine ring | Pyrimidine ring (1,2,3,4-tetrahydro derivative) |

| Substituents | Hydroxyl, pyrazolyl, ethyl esters | Nitrophenyl, oxo, ethyl esters |

| Polarity | Higher (due to hydroxyl group) | Moderate (nitro group is electron-withdrawing) |

| Potential Applications | Drug synthesis, coordination chemistry | Unknown (limited data) |

Key Differences :

- The pyrimidine derivative features a partially saturated ring and a nitro group, which may enhance its electron-deficient character compared to the aromatic pyridine core of the target compound.

- The nitro group in the isomer may confer stability but could also pose synthetic challenges due to its reactivity .

Process-Related Impurity: Diethyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methyl-1,4-Dihydropyridine-3,5-Dicarboxylate

Molecular Formula: C₂₀H₂₆ClN₃O₅ Molecular Weight: 424.89 g/mol CAS: Not specified (reported as a process-related impurity)

| Property | Target Compound | Impurity Compound |

|---|---|---|

| Core Structure | Pyridine (fully aromatic) | 1,4-Dihydropyridine (partially reduced) |

| Substituents | Hydroxyl, pyrazolyl, ethyl esters | Chlorophenyl, aminoethoxymethyl, ethyl esters |

| Stability | Likely stable (aromaticity) | Less stable (dihydropyridine prone to oxidation) |

| Pharmacological Relevance | Potential drug precursor | Byproduct in dihydropyridine-class drug synthesis (e.g., calcium channel blockers) |

Key Differences :

- The impurity’s dihydropyridine core is redox-sensitive, limiting its stability under oxidative conditions. In contrast, the target compound’s aromatic pyridine ring confers greater stability.

Crystallographic and Structural Validation

Both the target compound and its analogs have likely been characterized using crystallographic tools such as SHELXL (for structure refinement) and ORTEP-3 (for graphical representation) . The pyridine and pyrimidine derivatives may exhibit distinct crystal packing due to differences in hydrogen bonding (e.g., hydroxyl vs. nitro groups) and steric effects from substituents. Structure validation methods, as outlined by Spek (2009), ensure accuracy in reported bond lengths and angles, critical for comparing electronic and steric profiles across analogs .

Biological Activity

Diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate (CAS Number: 321570-99-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a pyrazole ring with a pyridine derivative. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₅ |

| Molecular Weight | 329.34 g/mol |

| CAS Number | 321570-99-4 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has demonstrated the ability to induce apoptosis in cancer cell lines, which may be attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Antioxidant Activity Assessment

In a separate study focused on antioxidant activity, this compound was tested using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

Evaluation of Anticancer Effects

A recent publication highlighted the anticancer effects of this compound on human breast cancer cell lines (MCF7). The study reported that treatment with this compound led to a significant reduction in cell viability (70% inhibition at 50 µM concentration) and increased apoptosis markers.

Q & A

Basic Research Question

- XRD : Confirms crystal packing and stereochemistry. Compare experimental unit cell parameters with Cambridge Structural Database entries .

- FTIR : Verify functional groups (e.g., ester C=O at ~1730 cm⁻¹, hydroxyl O–H at ~3200 cm⁻¹) .

- NMR : ¹H NMR should show pyrazole CH3 singlets (δ 2.1–2.5 ppm) and pyridine ring protons (δ 6.5–8.0 ppm).

Data Contradiction Analysis : Discrepancies in NMR integration ratios may indicate tautomerism in the pyrazole ring. Use variable-temperature NMR or DFT calculations (B3LYP/6-31G(d)) to model dynamic processes .

What safety protocols are essential when handling this compound, given its structural analogs' hazards?

Basic Research Question

While specific toxicity data for this compound is limited, structural analogs (e.g., 3,5-dimethylpyrazole) exhibit acute toxicity (oral LD50 ~500 mg/kg in rats) and skin irritation. Key protocols:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How does the compound's electronic structure, analyzed via DFT, inform its reactivity and potential applications?

Advanced Research Question

DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:

- Frontier Molecular Orbitals : The HOMO is localized on the pyrazole ring, suggesting nucleophilic reactivity. The LUMO resides on the pyridine core, indicating electrophilic substitution sites.

- Charge Distribution : Partial negative charge on the hydroxyl oxygen enhances hydrogen-bonding capacity, relevant for supramolecular assembly or biological target binding.

Applications in catalysis or medicinal chemistry can be guided by these electronic profiles. For example, the hydroxyl group may act as a hydrogen-bond donor in enzyme inhibition .

What strategies optimize the compound's solubility in different solvent systems for biological assays?

Advanced Research Question

- Solvent Screening : Test DMSO (for stock solutions) followed by aqueous buffers (PBS, pH 7.4).

- Co-solvents : Use ethanol or propylene glycol (up to 10% v/v) to enhance solubility without denaturing proteins.

- Surfactants : Polysorbate 80 (0.1%) can stabilize colloidal dispersions.

Thermodynamic solubility is determined via shake-flask method, while kinetic solubility uses nephelometry. Discrepancies between calculated (LogP ~2.5) and experimental solubility may arise from polymorphic forms .

How can the compound's catalytic or biological activity be evaluated, and what are common experimental pitfalls?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.